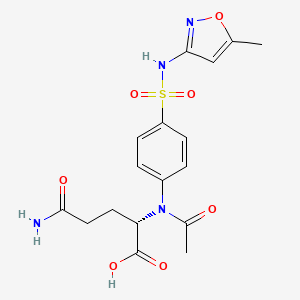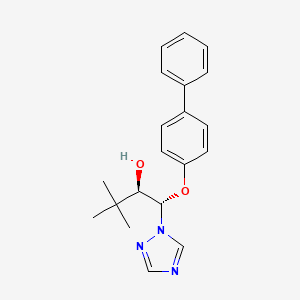
1-(4-iodophenyl)-N-propan-2-ylpropan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iofetamine hydrochloride I 123 involves the iodination of N-isopropylamphetamine. The reaction typically uses iodine-123 as the radioactive isotope. The process includes the following steps:
Iodination: The introduction of iodine-123 to the aromatic ring of N-isopropylamphetamine.
Industrial Production Methods
Industrial production of iofetamine hydrochloride I 123 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for iodination and purification to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Iofetamine hydrochloride I 123 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Substitution: The aromatic ring can undergo substitution reactions, particularly halogenation, where iodine-123 is introduced.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Halogenation Reagents: Iodine-123 is used for the halogenation process.
Major Products Formed
The major products formed from these reactions include iodinated derivatives of N-isopropylamphetamine, which are used for imaging purposes .
Scientific Research Applications
Iofetamine hydrochloride I 123 has several scientific research applications:
Cerebral Blood Perfusion Imaging: It is widely used in single-photon emission computed tomography (SPECT) to assess cerebral blood flow.
Neurotransmitter Studies: The compound’s ability to inhibit the reuptake of serotonin and norepinephrine, as well as induce the release of these neurotransmitters and dopamine, makes it valuable for studying neurotransmitter dynamics in the brain.
Pharmacokinetics: Research on the metabolism and distribution of iofetamine hydrochloride I 123 helps in understanding its pharmacokinetics and optimizing its use in medical imaging.
Mechanism of Action
The mechanism of action of iofetamine hydrochloride I 123 involves its ability to mimic the behavior of blood flow within the brain. Once administered, the compound crosses the blood-brain barrier due to its lipophilic nature. It is then distributed in the brain proportionally to the regional blood flow. Additionally, it inhibits the reuptake of serotonin and norepinephrine and induces the release of these neurotransmitters and dopamine .
Comparison with Similar Compounds
Similar Compounds
p-Iodoamphetamine: Similar in structure but lacks the isopropyl group.
N-Isopropylamphetamine: Similar but without the iodine-123 labeling.
Uniqueness
Iofetamine hydrochloride I 123 is unique due to its radioactive iodine-123 labeling, which allows for its use in SPECT imaging. This feature distinguishes it from other amphetamine analogs that do not have imaging capabilities .
Properties
CAS No. |
85068-76-4 |
|---|---|
Molecular Formula |
C12H19ClIN |
Molecular Weight |
335.64 g/mol |
IUPAC Name |
1-(4-(123I)iodanylphenyl)-N-propan-2-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H18IN.ClH/c1-9(2)14-10(3)8-11-4-6-12(13)7-5-11;/h4-7,9-10,14H,8H2,1-3H3;1H/i13-4; |
InChI Key |
AFLDFEASYWNJGX-FOHXBPHZSA-N |
SMILES |
CC(C)NC(C)CC1=CC=C(C=C1)I.Cl |
Isomeric SMILES |
CC(C)NC(C)CC1=CC=C(C=C1)[123I].Cl |
Canonical SMILES |
CC(C)NC(C)CC1=CC=C(C=C1)I.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















